molecular formula C15H17NO2S B14413251 3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline CAS No. 87433-24-7

3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline

Katalognummer: B14413251
CAS-Nummer: 87433-24-7
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: YESINTHVCQUBDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline is an organic compound with a complex structure that includes methoxy, methyl, and sulfinyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline typically involves multi-step reactions. One common method includes the reaction of 3-methoxy-4-methylbenzoic acid with appropriate reagents to introduce the sulfinyl group. The reaction conditions often involve the use of aqueous sodium hydroxide and magnesium in diethyl ether, followed by treatment with carbon dioxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy and sulfinyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

87433-24-7

Molekularformel

C15H17NO2S

Molekulargewicht

275.4 g/mol

IUPAC-Name

3-methoxy-N-methyl-4-(4-methylphenyl)sulfinylaniline

InChI

InChI=1S/C15H17NO2S/c1-11-4-7-13(8-5-11)19(17)15-9-6-12(16-2)10-14(15)18-3/h4-10,16H,1-3H3

InChI-Schlüssel

YESINTHVCQUBDS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.